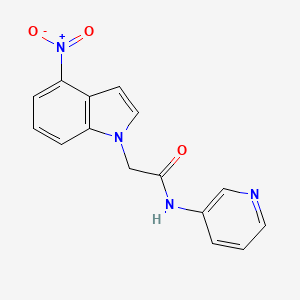
2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features both an indole and a pyridine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s structure suggests potential biological activity, which has led to investigations into its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acylation: The nitrated indole is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Coupling with Pyridine: Finally, the intermediate is coupled with 3-aminopyridine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where the nitrogen can be replaced by other nucleophiles.
Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-(4-amino-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide.
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole and pyridine rings are common motifs in many biologically active molecules, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating diseases such as cancer, where indole derivatives have shown promise as anticancer agents. The nitro group can be a precursor to bioactive amines, further expanding its medicinal potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole and pyridine rings can bind to specific proteins or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the pyridine ring, which may reduce its biological activity.
N-(pyridin-3-yl)acetamide: Lacks the indole ring, which is crucial for certain biological interactions.
4-nitroindole: A simpler structure that may not have the same range of applications.
Uniqueness
2-(4-nitro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the combination of the indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C15H12N4O3 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(4-nitroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(17-11-3-2-7-16-9-11)10-18-8-6-12-13(18)4-1-5-14(12)19(21)22/h1-9H,10H2,(H,17,20) |
InChI Key |
PNDGVNMCHXCOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CN=CC=C3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















